N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
Properties
IUPAC Name |
N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c1-12-2-5-14(6-3-12)23-19(15-9-28(25)10-16(15)22-23)21-20(24)13-4-7-17-18(8-13)27-11-26-17/h2-8H,9-11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKVKSDIJFPWIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Structural Overview
The molecular formula of this compound is , with a molecular weight of approximately 498.62 g/mol. Its structure features a thieno[3,4-c]pyrazole core linked to a benzo[d][1,3]dioxole moiety, which is significant for its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step reactions that create the thieno[3,4-c]pyrazole framework followed by the introduction of the benzo[d][1,3]dioxole and carboxamide functionalities. Key synthetic methods may include:
- Formation of the Thieno[3,4-c]pyrazole Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Functional Group Modifications : Subsequent steps introduce the p-tolyl and benzo[d][1,3]dioxole components.
Antioxidant Activity
Research indicates that thieno[3,4-c]pyrazole derivatives exhibit significant antioxidant properties. For instance, studies have shown that these compounds can mitigate oxidative stress in various biological systems. The antioxidant activity is often assessed using erythrocyte models where alterations in cell morphology serve as indicators of oxidative damage.
| Compound | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Thieno Derivative | 12 ± 1.03 |
This table illustrates the protective effects of thieno derivatives against oxidative damage induced by 4-nonylphenol in fish models .
Anti-inflammatory Effects
Thieno[3,4-c]pyrazoles have been reported to exhibit anti-inflammatory properties by inhibiting key inflammatory pathways. For example, some derivatives selectively inhibit Phosphodiesterase 7 (PDE7), which is implicated in various inflammatory diseases .
Anticancer Potential
The anticancer activity of this compound class has also been explored. Studies have demonstrated that certain thieno[3,4-c]pyrazoles can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. The mechanism often involves modulation of pro-inflammatory cytokines such as IL-6 and TNF-α .
Case Studies
- Study on Clarias gariepinus : A study evaluated the effects of thieno[2,3-c]pyrazole compounds on the health of Clarias gariepinus fish exposed to toxic substances. The results indicated that these compounds could significantly reduce erythrocyte malformations caused by toxic exposure .
- Aurora Kinase Inhibition : Another investigation focused on a series of thienopyrazoles demonstrating potent inhibition of aurora kinase activity, which is crucial for cancer cell division .
Comparison with Similar Compounds
(a) 4-Bromo-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide ()
- Key Difference : Replaces the benzo[d][1,3]dioxole-5-carboxamide with a 4-bromobenzamide group.
- However, the absence of the electron-rich benzo[d][1,3]dioxole may reduce π-π stacking interactions compared to the target compound .
(b) N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide ()
- Key Differences :
- Substitutes benzo[d][1,3]dioxole with a furan-2-carboxamide.
- Replaces p-tolyl with 2,3-dimethylphenyl.
- Implications: The furan ring’s smaller size and lower electron density may reduce metabolic stability compared to the benzo[d][1,3]dioxole.
(c) N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide ()
- Key Differences: Replaces the thieno-pyrazol core with a 1,3,4-oxadiazol-pyrazole hybrid. Features a 2,3-dihydrobenzo[b][1,4]dioxin group instead of benzo[d][1,3]dioxole.
- Implications : The oxadiazol ring may enhance rigidity and metabolic resistance. The dihydrodioxin moiety could alter solubility due to reduced aromaticity .
Physicochemical and Pharmacokinetic Considerations
- Molecular Weight : The target compound (estimated ~395.43 g/mol) is heavier than the furan analog (~375.42 g/mol) but lighter than the 4-bromo derivative (~454.32 g/mol). Higher molecular weight may impact bioavailability.
- Solubility: The sulfoxide group in the target compound likely improves aqueous solubility compared to non-polar analogs (e.g., 4-bromo derivative).
- Metabolic Stability : Benzo[d][1,3]dioxole’s electron-rich structure may resist oxidative metabolism better than furan or thiophene derivatives .
Data Tables
Table 1. Structural and Functional Comparison of the Target Compound and Analogs
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
